N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE -

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

Catalog Number: EVT-4866127
CAS Number:
Molecular Formula: C24H24N2O6S
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [ [] , [] ] It displays nanomolar affinity for human cloned or native CRF(1) receptors and has a 1000-fold selectivity for CRF(1) over CRF(2α) receptors and CRF binding protein. [ [] ] SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and adrenocorticotropin hormone secretion. [ [] ] It also exhibits good activity in rodent models of anxiety and depression, particularly in situations involving unavoidable stress. [ [] ]

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a potent, orally active, non-peptide bradykinin B1 receptor antagonist. [ [] ] It exhibits high affinity for the B1 receptor with nanomolar inhibition constants (Ki) and demonstrates selectivity for B1 over B2 receptors. [ [] ] SSR240612 effectively antagonizes bradykinin-induced responses in various in vitro and in vivo models, showcasing its potential for treating conditions related to B1 receptor activation. [ [] ]

(4R,5R)‐2‐Bromo‐1,3‐bis[(4‐methylphenyl)sulfonyl]‐4,5‐diphenyl‐1,3,2‐diazaborolidine

Compound Description: (4R,5R)‐2‐Bromo‐1,3‐bis[(4‐methylphenyl)sulfonyl]‐4,5‐diphenyl‐1,3,2‐diazaborolidine is a chiral bromoborane reagent used for controlling stereochemistry in enantioselective reactions. [ [] , [] ] This compound acts as a chiral controller group for asymmetric carbonyl allylations, allenations, propargylations, enantioselective Claisen rearrangements, and enantioselective enolborinations. [ [] , [] ] Its chirality influences the stereochemical outcome of these reactions, enabling the synthesis of enantiomerically enriched products.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

Compound Description: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523) is a potent, orally active leukotriene receptor antagonist. [ [] ] It exhibits nanomolar affinity for the leukotriene receptor and displays efficacy in inhibiting leukotriene-induced bronchoconstriction in guinea pigs. [ [] ] Compound 38p demonstrates selectivity for leukotriene receptors and possesses favorable pharmacokinetic properties, making it a promising candidate for clinical development. [ [] ]

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

Compound Description: A series of novel (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives, containing a thieno-pyridine ring system, were synthesized and evaluated for antimicrobial activity. [ [] ] These compounds demonstrated promising antibacterial activity against various Gram-positive bacteria. [ [] ] Specifically, the acetyl, methane sulfonamide, and p-toluene sulfonamide derivatives exhibited good activity, with the di-(methane sulfonamide) derivative showing comparable activity to reference drug substances. [ [] ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective antagonist for the orexin 2 receptor (OX2). [ [] , [] , [] ] EMPA effectively binds to OX2 with high affinity and blocks orexin-A-induced calcium responses, demonstrating its selectivity for this receptor subtype. [ [] , [] ] Its pharmacological properties suggest potential applications in treating sleep disorders and other conditions related to OX2 activation.

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1)

Compound Description: N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1) is a potent and selective activator of aldehyde dehydrogenase 2 (ALDH2). [ [] , [] , [] ] It enhances ALDH2 activity, leading to reduced oxidative stress and improved outcomes in various disease models. Alda-1 has shown promising effects in mitigating ischemic injury in tissues like the heart, brain, and skin flaps, suggesting its therapeutic potential for treating conditions related to ALDH2 deficiency or dysfunction.

5-aryl-heterocyclyl-cyclohexane-1,3-dione Derivatives

Compound Description: A series of 5-aryl-heterocyclyl-cyclohexane-1,3-dione derivatives have been identified as potential herbicides. [ [] ] These compounds exhibit varying degrees of herbicidal activity depending on their specific substituents. The research focuses on optimizing the structures of these derivatives to enhance their herbicidal efficacy and selectivity.

4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives

Compound Description: A study focused on the synthesis and characterization of various 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. [ [] ] These compounds were created through Friedel-Crafts acylation, cyclization, and subsequent modifications. The research aimed to explore the chemical reactivity and potential biological applications of this class of pyridazinone derivatives.

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes (6a-r)

Compound Description: A series of bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes (6a-r) were synthesized and evaluated for their nematicidal and antimicrobial properties. [ [] ] These compounds exhibited significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans. [ [] ] Additionally, they demonstrated appreciable antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria and fungal organisms. [ [] ] The research suggests these compounds as potential candidates for developing new nematicides and antimicrobial agents.

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that selectively targets the human cannabinoid CB2 receptor (hCB2). [ [] ] It acts as an inverse agonist at hCB2, demonstrating greater potency than the previously known CB2-selective dihydropyrazole SR144528. [ [] ] Sch.336 effectively impairs the migration of immune cells in vitro and in vivo, indicating its potential for treating inflammatory disorders. [ [] ]

Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) and Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)

Compound Description: Cimbi-712 and Cimbi-717 are selective serotonin (5-HT) 7 receptor (5-HT7R) ligands investigated for their potential as PET radioligands. [ [] ] These compounds exhibit high brain uptake and distribution patterns consistent with 5-HT7R localization. [ [] ] Their specific binding to 5-HT7R suggests their suitability for studying this receptor in vivo using PET imaging.

N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides

Compound Description: A series of N-[(arylmethoxy)phenyl] compounds, including carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides, were developed as leukotriene D4 (LTD4) antagonists. [ [] ] These compounds exhibited varying potencies in inhibiting LTD4-induced bronchoconstriction. The research aimed to optimize their structures and identify potent, orally active LTD4 antagonists with favorable pharmacokinetic properties.

N- [2-Methyl-5- (6-chloro-1H-indol-3-yl sulfonyl) phenyl] -N- (1-methyl piperidin-4-yl) amine and other aromatic sulfone compounds

Compound Description: A set of aromatic sulfone compounds were explored for their potential in treating central nervous system diseases. [ [] ] These compounds, including N- [2-Methyl-5- (6-chloro-1H-indol-3-yl sulfonyl) phenyl] -N- (1-methyl piperidin-4-yl) amine, feature a central aromatic ring with sulfonyl groups and various substituents. The research aimed to investigate their biological activity and identify promising candidates for further development.

Properties

Product Name

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C24H24N2O6S/c1-17-8-10-21(30-2)23(12-17)33(28,29)26(19-6-4-3-5-7-19)15-24(27)25-14-18-9-11-20-22(13-18)32-16-31-20/h3-13H,14-16H2,1-2H3,(H,25,27)

InChI Key

QSRVHONAQFKMHJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.